molecular formula C18H25FN2O3 B3918678 1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide

Cat. No.: B3918678
M. Wt: 336.4 g/mol
InChI Key: MNVCODWEPISBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring, a fluorophenyl group, and a carboxamide functional group

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include alkyl halides and nucleophilic bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(3-chlorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    1-[(3-bromophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide: This compound features a bromine atom in place of the fluorine atom.

    1-[(3-methylphenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide: This compound has a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-13(2)24-9-8-20-18(23)15-6-7-17(22)21(12-15)11-14-4-3-5-16(19)10-14/h3-5,10,13,15H,6-9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVCODWEPISBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Reactant of Route 3
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Reactant of Route 4
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Reactant of Route 6
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.